![molecular formula C20H24FNO B10837809 [1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol](/img/structure/B10837809.png)
[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDL-28161 is a small molecule drug developed by Aventis. It functions as a 5-hydroxytryptamine receptor 2 antagonist, primarily targeting the 5-hydroxytryptamine receptor 2. This compound was initially researched for its potential use in treating psychiatric disorders, although its development was eventually terminated during the preclinical stage .
Preparation Methods
The synthesis of MDL-28161 involves several steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve:
Formation of intermediates:
Coupling reactions: These reactions often involve the use of catalysts and specific reagents to form the final product.
Purification: The final compound is purified using techniques such as chromatography and recrystallization.
Industrial production methods for such compounds usually involve scaling up these laboratory procedures while ensuring consistency and purity.
Chemical Reactions Analysis
MDL-28161 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MDL-28161 has been studied for various scientific research applications, including:
Chemistry: It serves as a model compound for studying the behavior of 5-hydroxytryptamine receptor antagonists.
Biology: Research has focused on its interactions with biological systems, particularly its binding to 5-hydroxytryptamine receptors.
Medicine: Although its development was terminated, it provided insights into the design of new psychiatric drugs.
Industry: The compound’s synthesis and reactions have been used to develop industrial processes for similar compounds.
Mechanism of Action
MDL-28161 exerts its effects by binding to the 5-hydroxytryptamine receptor 2, thereby blocking the action of serotonin. This antagonistic action can modulate neurotransmission and has potential therapeutic effects in psychiatric disorders. The molecular targets and pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other neurological functions .
Comparison with Similar Compounds
MDL-28161 is similar to other 5-hydroxytryptamine receptor antagonists, such as:
Ketanserin: Another 5-hydroxytryptamine receptor 2 antagonist used in research and clinical settings.
Ritanserin: A compound with similar receptor binding properties and potential therapeutic applications.
The uniqueness of MDL-28161 lies in its specific binding affinity and the structural modifications that differentiate it from other compounds. These differences can influence its pharmacological profile and potential therapeutic uses.
Properties
Molecular Formula |
C20H24FNO |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol |
InChI |
InChI=1S/C20H24FNO/c21-19-8-6-16(7-9-19)10-13-22-14-11-18(12-15-22)20(23)17-4-2-1-3-5-17/h1-9,18,20,23H,10-15H2 |
InChI Key |
HRSUYEGDQAVTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-amine](/img/structure/B10837730.png)
![5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid](/img/structure/B10837732.png)
![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837738.png)
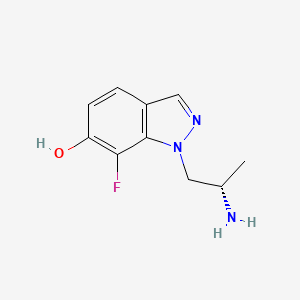
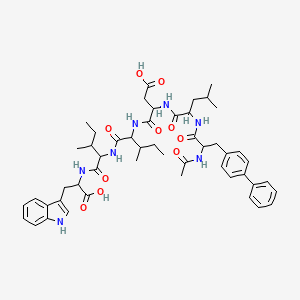
![1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one](/img/structure/B10837750.png)
![(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-15-(4-imidazo[4,5-b]pyridin-3-ylbutyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10837754.png)
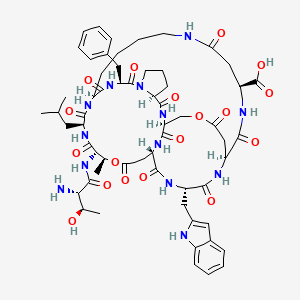
![13,16,19,22-Tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837776.png)
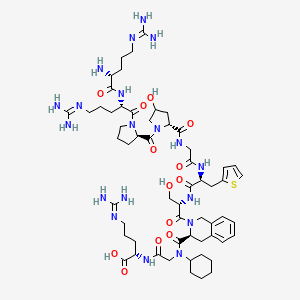
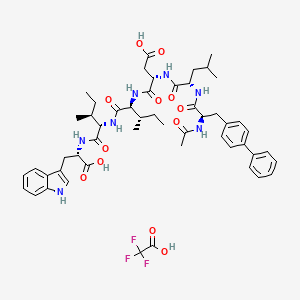
![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]propanoyl]amino]butanoate](/img/structure/B10837793.png)
![2-[[5-(Diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B10837798.png)
![3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-propionic acid](/img/structure/B10837802.png)
